molecular formula C8H12O4 B1610743 Methyl 5-methyl-2,4-dioxohexanoate CAS No. 20577-64-4

Methyl 5-methyl-2,4-dioxohexanoate

Cat. No.: B1610743
CAS No.: 20577-64-4
M. Wt: 172.18 g/mol
InChI Key: ISJSONREVGCKRE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains two oxo groups at the 2 and 4 positions, as well as a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base, such as lithium diisopropylamide (LDA), to generate the bisenolate intermediate, followed by the addition of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The oxo groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Reduction: Common reagents for reduction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Enzymatic reduction may involve the use of alcohol dehydrogenases and cofactors such as NADPH.

    Substitution: Nucleophilic substitution reactions may use reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Reduction: Reduction of this compound can yield 5-hydroxy-3-oxohexanoates.

    Substitution: Substitution reactions can produce a variety of substituted hexanoate derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-2,4-dioxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,4-dioxohexanoate in chemical reactions involves the reactivity of its oxo groups and the methyl group at the 5 position. The oxo groups can undergo nucleophilic addition and reduction reactions, while the methyl group can influence the compound’s steric and electronic properties. In enzymatic reactions, the compound may interact with active sites of enzymes, leading to specific reductions or substitutions.

Comparison with Similar Compounds

Methyl 5-methyl-2,4-dioxohexanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its specific applications in various fields.

Properties

IUPAC Name

methyl 5-methyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSONREVGCKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478617
Record name methyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20577-64-4
Record name methyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methyl-2,4-dioxohexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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